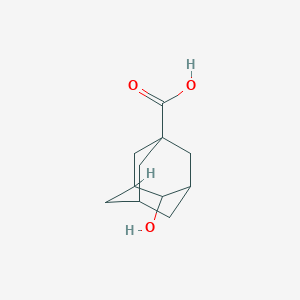

4-羟基金刚烷-1-羧酸

描述

4-Hydroxyadamantane-1-carboxylic Acid is an organic compound with the molecular formula C11H16O3 . It is used in research and development .

Synthesis Analysis

The synthesis of 4-Hydroxyadamantane-1-carboxylic Acid involves a stirred solution of 4-oxoadamantane-1-carboxylic acid in methanol. This solution is cooled in an ice bath and sodium borohydride tablets are added at 15-minute intervals. The mixture is stirred overnight at room temperature and concentrated under reduced pressure. The residue is then diluted with 5% aqueous HCl and extracted with ether. The combined ether extracts are dried over magnesium sulfate and concentrated to give 4-hydroxyadamantane-1-carboxylic acid .科学研究应用

晶体结构分析

4-羟基金刚烷-1-羧酸及其衍生物已被研究其晶体结构。Rath 等人(1997)分析了金刚烷衍生物的晶体结构,包括 3-羟基金刚烷-1-羧酸,揭示了涉及羟基和羧基的广泛分子间氢键 (Rath、Gu 和 Murray,1997)。

药物开发

在药物开发领域,4-羟基金刚烷-1-羧酸衍生物已显示出潜力。Haynes 等人(2012)发现了一种药物样且选择性的喹诺酮泛 JNK 抑制剂,它是金刚烷的衍生物 (Haynes 等,2012)。

铁超载治疗

Liu 等人(2010)探索了金刚烷衍生物,包括 3-羟基金刚烷-1-羧酸,与去铁胺 B (DFOB) 结合作为治疗铁超载的潜在药物。他们证明与单独使用 DFOB 相比,细胞内铁动员增强 (Liu 等,2010)。

衍生物合成

Zhyhadlo 等人(2017)报道了一种基于 3-羟基金刚烷-1-羧酸氟化的 1-氟-3-(三氟甲基)金刚烷的合成方法,表明其在合成多种金刚烷衍生物中的用途 (Zhyhadlo 等,2017)。

线粒体毒性研究

Rundle 等人(2021)研究了金刚烷羧酸(包括 3-羟基金刚烷-1-羧酸)的线粒体毒性,与油砂工艺受影响水中发现的环烷酸有关 (Rundle 等,2021)。

安全和危害

作用机制

Target of Action

The primary targets of 4-hydroxyadamantane-1-carboxylic acid are currently unknown. This compound is a derivative of adamantane, a class of compounds known for their potential in drug development due to their unique cage-like structure . .

Mode of Action

The mode of action of 4-hydroxyadamantane-1-carboxylic acid is not well-documented. As a derivative of adamantane, it may share some of the biological activities associated with this class of compounds. The addition of the hydroxy and carboxylic acid groups could alter its interactions with biological targets .

Pharmacokinetics

The pharmacokinetic properties of 4-hydroxyadamantane-1-carboxylic acid, including its absorption, distribution, metabolism, and excretion (ADME), have not been extensively studied. As a small, hydrophilic molecule, it may have good bioavailability. The presence of the carboxylic acid group could potentially affect its absorption and distribution .

Action Environment

The action of 4-hydroxyadamantane-1-carboxylic acid could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The carboxylic acid group could potentially ionize under certain pH conditions, which could affect the compound’s stability and efficacy .

生化分析

Biochemical Properties

4-Hydroxyadamantane-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as hydrolases and oxidoreductases, facilitating various biochemical transformations. The hydroxyl group in 4-hydroxyadamantane-1-carboxylic acid allows it to form hydrogen bonds with amino acid residues in enzyme active sites, enhancing its binding affinity and specificity. This interaction can lead to the modulation of enzyme activity, either by inhibition or activation, depending on the enzyme and the context of the reaction .

Cellular Effects

The effects of 4-hydroxyadamantane-1-carboxylic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-hydroxyadamantane-1-carboxylic acid can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways. This modulation can affect processes such as cell proliferation, differentiation, and apoptosis. Additionally, 4-hydroxyadamantane-1-carboxylic acid has been found to impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell .

Molecular Mechanism

At the molecular level, 4-hydroxyadamantane-1-carboxylic acid exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules. The hydroxyl group of 4-hydroxyadamantane-1-carboxylic acid can form hydrogen bonds with specific amino acid residues in proteins, stabilizing the protein-ligand complex. This binding can lead to conformational changes in the protein, affecting its activity. Additionally, 4-hydroxyadamantane-1-carboxylic acid can act as an enzyme inhibitor or activator, depending on the context. For example, it can inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-hydroxyadamantane-1-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-hydroxyadamantane-1-carboxylic acid is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of by-products that may have different biochemical properties. Long-term studies have indicated that 4-hydroxyadamantane-1-carboxylic acid can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of 4-hydroxyadamantane-1-carboxylic acid in animal models vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects. At higher doses, 4-hydroxyadamantane-1-carboxylic acid can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on cellular function .

Metabolic Pathways

4-Hydroxyadamantane-1-carboxylic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of hydroxylated and carboxylated metabolites. These metabolites can further participate in biochemical reactions, contributing to the overall metabolic flux. The interaction of 4-hydroxyadamantane-1-carboxylic acid with metabolic enzymes can also influence the levels of other metabolites, thereby affecting cellular metabolism .

Transport and Distribution

The transport and distribution of 4-hydroxyadamantane-1-carboxylic acid within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, involving membrane-bound transporters. Once inside the cell, 4-hydroxyadamantane-1-carboxylic acid can bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern can affect the compound’s biochemical activity and its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of 4-hydroxyadamantane-1-carboxylic acid is crucial for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Additionally, 4-hydroxyadamantane-1-carboxylic acid can be found in the cytoplasm, where it participates in various biochemical reactions and signaling pathways .

属性

IUPAC Name |

4-hydroxyadamantane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14/h6-9,12H,1-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNDMKWFBDOGMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101288036 | |

| Record name | 4-Hydroxy-1-adamantanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81968-77-6 | |

| Record name | 4-Hydroxy-1-adamantanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81968-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-1-adamantanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101288036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

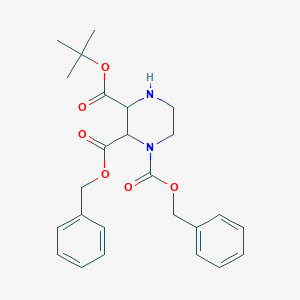

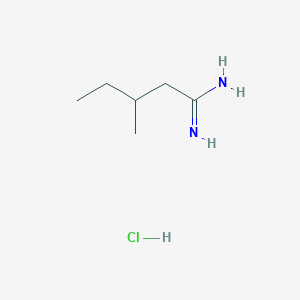

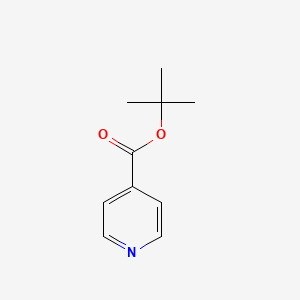

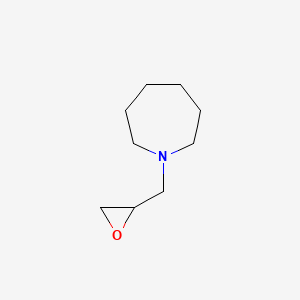

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5,6-trimethyl-1H,4H,5H,6H,7H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B3156031.png)

![4-{2-[(2-Bromo-4-tert-butylphenoxy)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3156039.png)

![Methyl 4-methoxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3156053.png)

![2-({4-[(Isopropylamino)sulfonyl]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B3156055.png)

![Bis[2-(2 inverted exclamation marka-bromoisobutyryloxy)ethyl]disulfide](/img/structure/B3156083.png)

![2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide](/img/structure/B3156106.png)